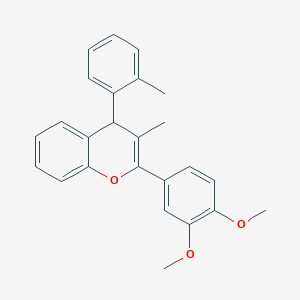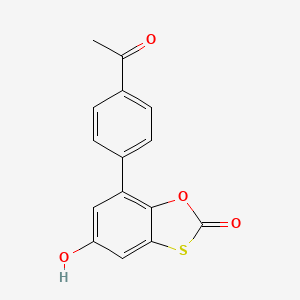
2-(3,4-dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3,4-diméthoxyphényl)-3-méthyl-4-(2-méthylphényl)-4H-chromène est un composé organique complexe appartenant à la classe des chromènes. Les chromènes sont connus pour leurs diverses activités biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles. Ce composé particulier présente un noyau chromène substitué par des groupes diméthoxyphényle et méthylphényle, ce qui peut contribuer à ses propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3,4-diméthoxyphényl)-3-méthyl-4-(2-méthylphényl)-4H-chromène implique généralement des réactions organiques en plusieurs étapesLes conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs, de solvants et de contrôles de température spécifiques pour garantir des rendements élevés et la pureté du produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production. De plus, l'optimisation des conditions réactionnelles et l'utilisation du criblage à haut débit peuvent aider à identifier les catalyseurs et les solvants les plus efficaces pour la synthèse à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3,4-diméthoxyphényl)-3-méthyl-4-(2-méthylphényl)-4H-chromène peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés dihydro.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dihydrochromènes. Les réactions de substitution peuvent entraîner une variété de dérivés fonctionnalisés .
Applications de la recherche scientifique
Le 2-(3,4-diméthoxyphényl)-3-méthyl-4-(2-méthylphényl)-4H-chromène a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Les activités biologiques potentielles du composé, telles que ses propriétés anti-inflammatoires et anticancéreuses, présentent un intérêt majeur.
Médecine : La recherche se poursuit pour explorer son potentiel thérapeutique dans le traitement de diverses maladies.
Mécanisme d'action
Le mécanisme d'action du 2-(3,4-diméthoxyphényl)-3-méthyl-4-(2-méthylphényl)-4H-chromène implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il pourrait inhiber certaines enzymes impliquées dans l'inflammation ou la progression du cancer, conduisant à des effets thérapeutiques .
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-diméthoxyphénéthylamine : Un analogue avec des caractéristiques structurelles similaires mais des activités biologiques différentes.
2-phénylbenzimidazoles : Composés avec des motifs de substitution similaires et une activité antitumorale potentielle.
Unicité
Le 2-(3,4-diméthoxyphényl)-3-méthyl-4-(2-méthylphényl)-4H-chromène se distingue par sa combinaison unique de substituants, ce qui peut conférer des propriétés chimiques et biologiques distinctes. Son arrangement spécifique de groupes fonctionnels peut conduire à des interactions uniques avec les cibles moléculaires, ce qui en fait un composé précieux pour la recherche et le développement futurs .
Propriétés
Formule moléculaire |
C25H24O3 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene |
InChI |
InChI=1S/C25H24O3/c1-16-9-5-6-10-19(16)24-17(2)25(28-21-12-8-7-11-20(21)24)18-13-14-22(26-3)23(15-18)27-4/h5-15,24H,1-4H3 |
Clé InChI |
BLUILMSZRZVUTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2C(=C(OC3=CC=CC=C23)C4=CC(=C(C=C4)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11595056.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11595060.png)
![(5Z)-2-(4-tert-butylphenyl)-5-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11595064.png)
![propan-2-yl 5-[4-(acetyloxy)-3-methoxyphenyl]-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11595067.png)
![5-(4-Benzylpiperidin-1-yl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11595079.png)
![(5Z)-5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-cyclohexyl-2-thioxoimidazolidin-4-one](/img/structure/B11595083.png)
![3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)-1,3-thiazolidin-4-one](/img/structure/B11595104.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11595105.png)
![N-butyl-4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11595112.png)
![(1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B11595116.png)
![2-[(2-Ethylphenyl)amino]-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11595117.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11595118.png)
![(2Z)-6-benzyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11595128.png)

